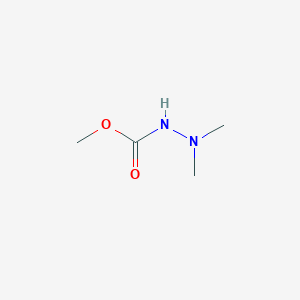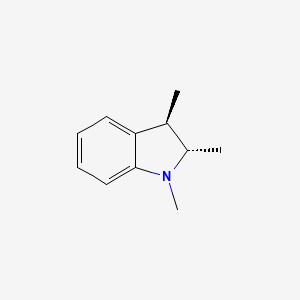
1H-Indole, 2,3-dihydro-1,2,3-trimethyl-, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole, 2,3-dihydro-1,2,3-trimethyl-, trans- is a derivative of indole, a heterocyclic aromatic organic compound. Indole and its derivatives are significant in various fields due to their biological and chemical properties. This particular compound is characterized by the presence of three methyl groups and a dihydroindole structure, making it unique in its class.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 2,3-dihydro-1,2,3-trimethyl-, trans- typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. The reaction conditions often involve refluxing the reactants in glacial acetic acid or other suitable solvents.
Industrial Production Methods
Industrial production of this compound may involve optimized Fischer indole synthesis with continuous flow reactors to enhance yield and purity. The use of catalysts and controlled reaction environments ensures efficient production on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Indole, 2,3-dihydro-1,2,3-trimethyl-, trans- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydroindole structure to an indole structure.
Reduction: Reduction reactions can further hydrogenate the compound.
Substitution: Electrophilic substitution reactions are common, where substituents replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Indole derivatives.
Reduction: Fully hydrogenated indole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Applications De Recherche Scientifique
1H-Indole, 2,3-dihydro-1,2,3-trimethyl-, trans- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1H-Indole, 2,3-dihydro-1,2,3-trimethyl-, trans- exerts its effects involves interactions with various molecular targets. These targets may include enzymes, receptors, and DNA. The pathways involved often relate to the compound’s ability to modulate biological processes, such as cell signaling and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-methylene-:
1H-Indole, 2,3-dihydro-1-methyl-: Another derivative with fewer methyl groups, leading to different chemical properties.
Uniqueness
1H-Indole, 2,3-dihydro-1,2,3-trimethyl-, trans- is unique due to its specific methylation pattern, which influences its reactivity and biological activity. This distinct structure allows for unique interactions in chemical reactions and biological systems, setting it apart from other indole derivatives.
Propriétés
Numéro CAS |
55049-68-8 |
|---|---|
Formule moléculaire |
C11H15N |
Poids moléculaire |
161.24 g/mol |
Nom IUPAC |
(2S,3R)-1,2,3-trimethyl-2,3-dihydroindole |
InChI |
InChI=1S/C11H15N/c1-8-9(2)12(3)11-7-5-4-6-10(8)11/h4-9H,1-3H3/t8-,9-/m0/s1 |
Clé InChI |
GHIPBJHEPWWMAE-IUCAKERBSA-N |
SMILES isomérique |
C[C@H]1[C@@H](N(C2=CC=CC=C12)C)C |
SMILES canonique |
CC1C(N(C2=CC=CC=C12)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


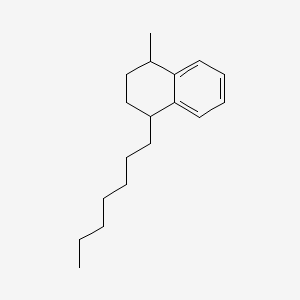

![3-Methyl-10-propylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14625405.png)
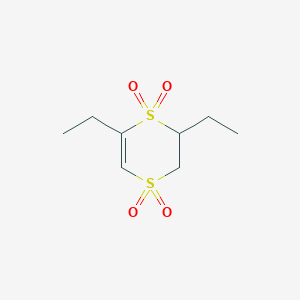
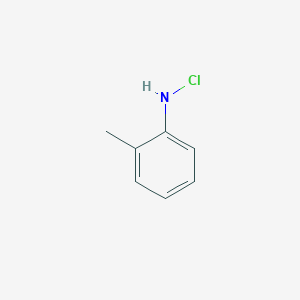

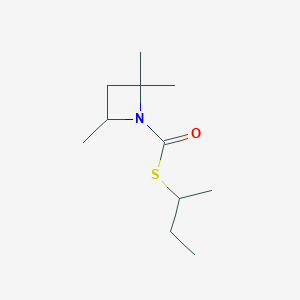



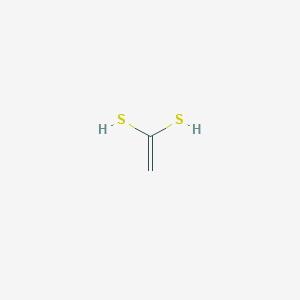
![Propanedinitrile, [4-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenyl-2-butenylidene]-](/img/structure/B14625449.png)
